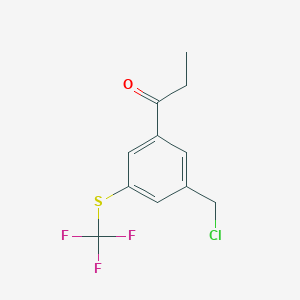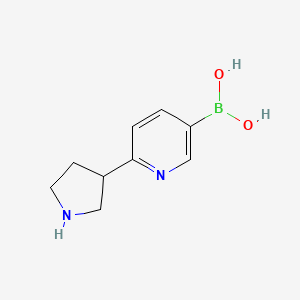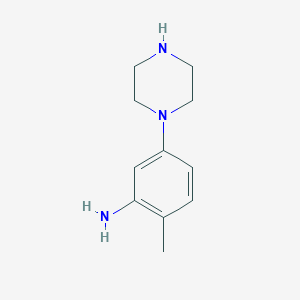
(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with a unique structure that includes a cyclobutyl group, a piperidinyl group, and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.
科学的研究の応用
(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.
Industry: The compound can be used in the production of advanced materials and polymers.
作用機序
The mechanism of action of (2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in catalytic cycles involving palladium or other transition metals, facilitating the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, used in similar coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: A boronic acid ester used in metal-catalyzed cross-coupling reactions.
4-Pyridineboronic acid pinacol ester: A boronic acid ester with applications in organic synthesis.
Uniqueness
(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of the cyclobutyl and piperidinyl groups can influence the compound’s chemical behavior and interactions, making it a valuable tool in synthetic and medicinal chemistry.
特性
分子式 |
C14H21BN2O2 |
|---|---|
分子量 |
260.14 g/mol |
IUPAC名 |
(2-cyclobutyl-6-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C14H21BN2O2/c18-15(19)12-7-13(10-3-1-4-10)17-14(8-12)11-5-2-6-16-9-11/h7-8,10-11,16,18-19H,1-6,9H2 |
InChIキー |
NXNCOHSDWLVDJH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)C2CCCNC2)C3CCC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)









silane](/img/structure/B14068866.png)
![2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14068869.png)


